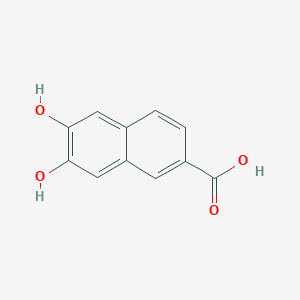

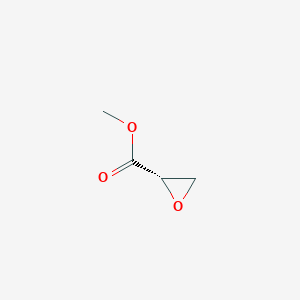

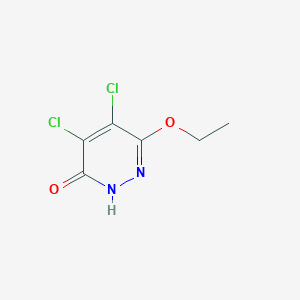

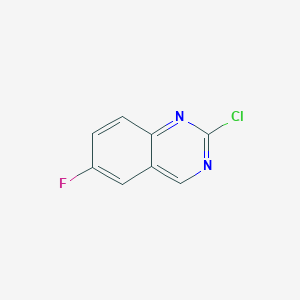

![molecular formula C22H32ClNO B038292 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride CAS No. 124936-75-0](/img/structure/B38292.png)

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride, commonly known as BMPH, is a hydrophobic, lipophilic compound with a wide range of applications in scientific research. BMPH is a white crystalline solid with a melting point of 139-140 °C and a water solubility of 0.3 mg/mL. BMPH is a structural analog of the neurotransmitter dopamine and has been used in various studies as a model compound to explore the effects of dopamine-like compounds on various biochemical and physiological processes.

Scientific Research Applications

Environmental Pollutants and Reproductive Health

Research has highlighted concerns about environmental pollutants such as Bisphenol A (BPA) acting as endocrine disruptors. These chemicals, found in plastics, disrupt the physiological functions of hormones and have been linked to male infertility by attacking developing testes during puberty and inducing germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Occupational Exposure and Health Risks

Occupationally exposed individuals to BPA have significantly higher detected levels than environmentally exposed populations, suggesting a need for assessing worker exposure to such chemicals. Studies have correlated exposure to potential health risks including male sexual dysfunction and effects on offspring of parents exposed to BPA during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).

Bioactivities of Chemical Analogs

Studies on chemical analogs like 2,4-Di-tert-butylphenol and its bioactivities reveal its presence in numerous species and its potent toxicity against testing organisms, including its producers. This highlights the complex roles these compounds may play in natural settings and their potential impact on both environment and health (Zhao et al., 2020).

Endocrine Disruption and Environmental Concerns

BPA and its analogs' ability to act as endocrine disruptors poses significant concerns for human health and the environment. The widespread human exposure and the compound's presence in various consumer products necessitate a reevaluation of its safety and the potential for adverse health effects (Staples et al., 2002).

Therapeutic and Pharmaceutical Potential

While not directly related to the specific compound , research into similar compounds has identified potential therapeutic and pharmaceutical applications. For example, FTY720, a different chemical with immunosuppressive properties, shows promise in cancer therapy, indicating that compounds with complex bioactivities might have diverse applications beyond their known environmental or health impacts (Zhang et al., 2013).

properties

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOGWPKKKHHHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124936-75-0 |

Source

|

| Record name | Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124936-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

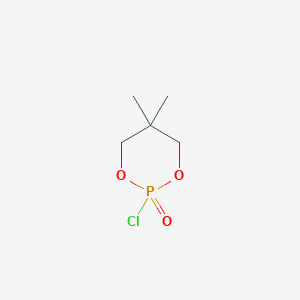

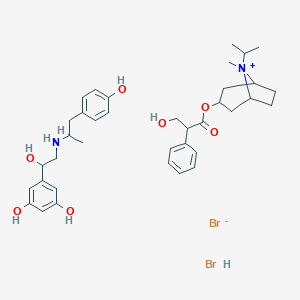

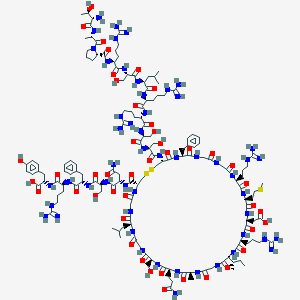

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)